Medical Radioisotope Production: Quantified Advantage of Tungsten-180 over Tungsten-184
The primary clinical utility of ¹⁸⁰W lies in its ability to be transmuted via thermal neutron capture into ¹⁸¹W, a therapeutic radioisotope with a 121.2-day half-life that emits middle-energy X-rays suitable for brachytherapy [1]. This capability is quantified by its thermal neutron capture cross-section. Direct comparative measurements show that the cross-section for ¹⁸⁰W(n,γ)¹⁸¹W is 22.7 ± 1.6 barns, which is approximately 14 times greater than the cross-section for the next most relevant capture reaction among abundant tungsten isotopes, ¹⁸⁴W(n,γ)¹⁸⁵W, measured at 1.60 ± 0.11 barns under identical conditions [2]. This extreme difference in activation efficiency means that even if one attempted to use another tungsten isotope as a precursor, the yield of any potential therapeutic product would be negligible, rendering ¹⁸⁰W the only scientifically and economically viable precursor for this production pathway.
| Evidence Dimension | Thermal neutron capture cross-section (σ) |
|---|---|
| Target Compound Data | 22.7 ± 1.6 barns for ¹⁸⁰W(n,γ)¹⁸¹W |
| Comparator Or Baseline | 1.60 ± 0.11 barns for ¹⁸⁴W(n,γ)¹⁸⁵W |
| Quantified Difference | 14.2× greater cross-section |
| Conditions | Activation of W targets of natural isotopic abundance, measured relative to ¹⁸⁶W, using a reactor neutron flux. |
Why This Matters
This 14-fold advantage in activation efficiency makes ¹⁸⁰W the only practical precursor for producing clinically relevant quantities of ¹⁸¹W, directly impacting production yield, cost, and feasibility.
- [1] Kang, W. G., et al. (2007). Measurement on the thermal neutron capture cross section of ¹⁸⁰W. arXiv preprint arXiv:0704.3042. View Source
- [2] Bhike, M., et al. (2019). Cross sections for thermal neutron capture by ¹⁸⁰W and ¹⁸⁴W. Applied Radiation and Isotopes, 146, 115-119. View Source
